
(3R,4S)-1,1-Dioxo-1lambda6-thiolane-3,4-dicarboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-1,1-Dioxo-1lambda6-thiolane-3,4-dicarboxylicacid is a unique organic compound characterized by its thiolane ring structure with two carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1,1-Dioxo-1lambda6-thiolane-3,4-dicarboxylicacid typically involves the use of thiolane derivatives and carboxylation reactions. One common method includes the reaction of thiolane with carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid groups. Catalysts such as palladium or nickel may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4S)-1,1-Dioxo-1lambda6-thiolane-3,4-dicarboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The thiolane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiolane derivatives.
Applications De Recherche Scientifique
(3R,4S)-1,1-Dioxo-1lambda6-thiolane-3,4-dicarboxylicacid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (3R,4S)-1,1-Dioxo-1lambda6-thiolane-3,4-dicarboxylicacid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Pathways involved include the modulation of oxidative stress and inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine derivatives: These compounds share a similar ring structure but differ in their functional groups and biological activities.
Sulfone derivatives: Similar in their oxidation state but differ in their chemical reactivity and applications.
Uniqueness
(3R,4S)-1,1-Dioxo-1lambda6-thiolane-3,4-dicarboxylicacid is unique due to its specific stereochemistry and the presence of both carboxylic acid and sulfone functional groups
Propriétés
Formule moléculaire |
C6H8O6S |
|---|---|
Poids moléculaire |
208.19 g/mol |
Nom IUPAC |
(3R,4S)-1,1-dioxothiolane-3,4-dicarboxylic acid |
InChI |
InChI=1S/C6H8O6S/c7-5(8)3-1-13(11,12)2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4+ |
Clé InChI |
KSMXQLNWIKPAFA-ZXZARUISSA-N |
SMILES isomérique |
C1[C@H]([C@H](CS1(=O)=O)C(=O)O)C(=O)O |
SMILES canonique |
C1C(C(CS1(=O)=O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


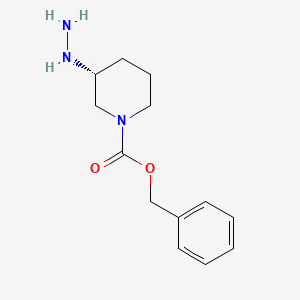
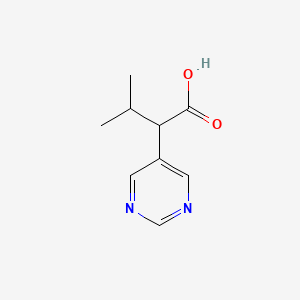
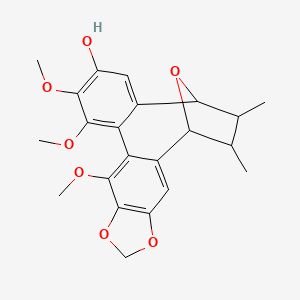
![Ethyl 2-(3-{[(3,4-dichlorophenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate](/img/structure/B15239440.png)
![N-[3-(Methylsulfanyl)propyl]cyclohexanamine](/img/structure/B15239443.png)

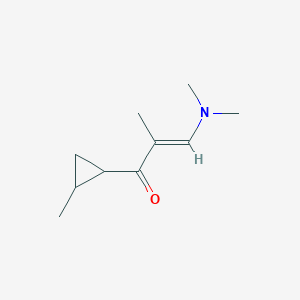
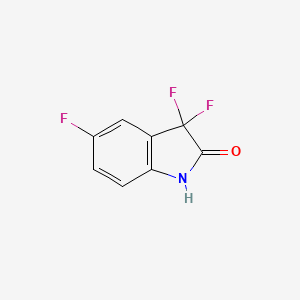
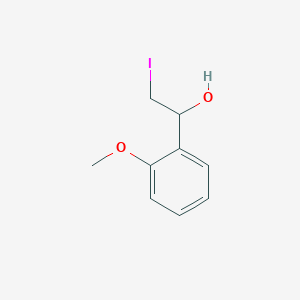
![3-Oxa-8-azabicyclo[3.2.1]oct-6-ene](/img/structure/B15239480.png)
![2,2-Difluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid](/img/structure/B15239485.png)
amine](/img/structure/B15239499.png)

![2-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B15239522.png)
